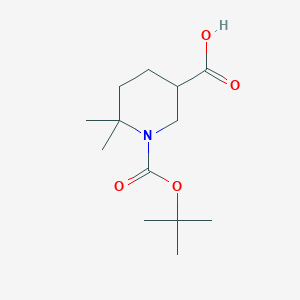

1-(叔丁氧羰基)-6,6-二甲基哌啶-3-羧酸

描述

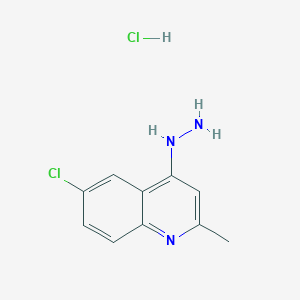

The compound "1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the protection of amines. The presence of the Boc group and the carboxylic acid functionality suggests that this compound could be an intermediate in the synthesis of peptides or other nitrogen-containing organic molecules.

Synthesis Analysis

The synthesis of related Boc-protected compounds often involves the use of di-tert-butyl dicarbonate (BOC_2O) as a reagent to introduce the Boc group. For example, the activation of carboxylic acids as their active esters can be achieved using tert-butyl carbonates (BOC-OX), which are prepared in situ by the reaction of alcohols with BOC_2O in the presence of DMAP, as described in the synthesis of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine involves the use of BOC_2O for the protection of amino groups . These methods could potentially be adapted for the synthesis of "1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of Boc-protected compounds can be characterized using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Such techniques could be employed to determine the molecular structure of "1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid."

Chemical Reactions Analysis

Boc-protected compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including amide bond formation, which is a key step in peptide synthesis. For example, N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized and used as a handle in the solid-phase synthesis of peptide alpha-carboxamides . The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting other sensitive functional groups. This selective deprotection allows for the sequential construction of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds, such as solubility, melting point, and stability, are influenced by the presence of the Boc group. These properties are crucial for the handling and purification of these compounds during synthesis. For example, the stability of the linkage between the C-terminal amino acid and a Boc-protected handle was found to be resistant to acidolysis in 50% TFA/dichloromethane . The Boc group also imparts a certain degree of steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions.

科学研究应用

登革病毒抑制

- 登革病毒抑制中的合成:该化合物用于合成 NITD-688,一种对所有登革病毒血清型的有效抑制剂。合成过程涉及 Gewald 反应和还原烷基化步骤 (Hung 等人,2020 年).

叔丁氧羰基化试剂

- 用作叔丁氧羰基化试剂:该化合物用作苯酚和胺等底物的叔丁氧羰基化试剂,在温和条件下提供高产率的化学选择性反应 (Saito 等人,2006 年).

抗癌剂设计

- 用于抗癌剂的功能化氨基酸衍生物:该化合物的衍生物已被合成并评估了其对人癌细胞系的细胞毒性,显示出设计新抗癌剂的潜力 (Kumar 等人,2009 年).

氨基酸 N-羧酸酐中的二聚化

- 碱诱导的二聚化:该化合物在氨基酸叔丁氧羰基保护的 N-羧酸酐的二聚化中起作用,导致形成吡咯烷类似物 (Leban 和 Colson,1996 年).

吲哚和恶唑吲哚酮的制备

- N-(叔丁氧羰基)吲哚和恶唑吲哚酮的合成:该化合物用于制备在药物化学中很重要的吲哚和恶唑吲哚酮 (Clark 等人,1991 年).

Boc 基团迁移

- 醇盐阴离子触发的 Boc 基团迁移:通过碱产生的醇盐在分子内过程中展示了快速的 N→O 叔丁氧羰基 (Boc) 基团迁移 (Xue 和 Silverman,2010 年).

作用机制

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as the BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a significant role in the biochemical pathway of organic synthesis. It is added to amines to protect them from reacting with other compounds during the synthesis process . The BOC group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for chemoselectivity in subsequent chemical reactions . The BOC group can be selectively cleaved off when no longer needed, revealing the original amine group .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the compound to interact with amines . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other compounds in the synthesis process.

安全和危害

生化分析

Biochemical Properties

1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is used as a protecting group for amines in organic synthesis . It interacts with enzymes, proteins, and other biomolecules in a way that it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

It is known that the compound can be used in dipeptide synthesis with commonly used coupling reagents .

属性

IUPAC Name |

6,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAWWEGUAJKCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729061 | |

| Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269755-64-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)

![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)